Acetic Aceclofenac

Description

Nomenclature and Structural Definition as an Aceclofenac (B1665411) Impurity (e.g., EP Impurity G)

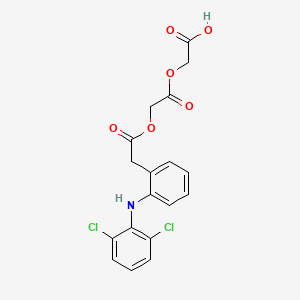

Acetic Aceclofenac is formally recognized in pharmacopeias, such as the European Pharmacopoeia (EP), as Aceclofenac Impurity G. synzeal.comnih.gov Its systematic chemical name is [[[[[2-[(2,6-Dichlorophenyl)amino]phenyl] acetyl]oxy]acetyl]oxy]acetic acid. synzeal.compharmaceresearch.com This nomenclature precisely describes its molecular structure. The compound is also known by several synonyms, including Carboxymethyl aceclofenac. nih.gov

The key identification details of this compound are summarized in the table below:

| Identifier | Value |

| Systematic Name | [[[[[2-[(2,6-Dichlorophenyl)amino]phenyl] acetyl]oxy]acetyl]oxy]acetic acid synzeal.compharmaceresearch.com |

| Synonyms | This compound (EP), Aceclofenac EP Impurity G, Carboxymethyl aceclofenac synzeal.comnih.gov |

| CAS Number | 1215709-75-3 pharmaceresearch.comsynthinkchemicals.com |

| Molecular Formula | C18H15Cl2NO6 pharmaceresearch.com |

| Molecular Weight | 412.22 g/mol molcan.com |

Position within the Chemical Landscape of Dichlorophenyl Acetyl Derivatives

This compound belongs to the broader chemical family of dichlorophenyl acetyl derivatives. This class of compounds is structurally centered around a dichlorophenylamino phenylacetic acid backbone. The parent compound of this family, in a pharmaceutical context, is Diclofenac (B195802), a widely used NSAID. dea.gov Aceclofenac itself is a derivative of Diclofenac, specifically the carboxymethyl ester of Diclofenac. nih.gov

This compound, as an impurity of Aceclofenac, represents a further structural modification. It is formed during the synthesis of Aceclofenac and is considered a process-related impurity. The relationship between these compounds can be visualized as a progression of chemical modification, starting from the foundational Diclofenac structure.

The following table illustrates the hierarchical relationship and key structural differences:

| Compound | Relationship to Diclofenac | Key Structural Feature |

| Diclofenac | Parent Compound | [2-[(2,6-dichlorophenyl)amino]phenyl]acetic acid dea.gov |

| Aceclofenac | Derivative of Diclofenac | Carboxymethyl ester of Diclofenac nih.gov |

| This compound | Impurity of Aceclofenac | An additional acetyl group attached to the ester side chain of Aceclofenac synzeal.compharmaceresearch.com |

Rationale for Comprehensive Chemical Investigation of this compound

The comprehensive chemical investigation of this compound is primarily driven by regulatory requirements and the principles of pharmaceutical quality control. The presence of impurities in an active pharmaceutical ingredient can impact its stability, efficacy, and safety. Therefore, regulatory bodies mandate the identification, characterization, and quantification of impurities above certain thresholds.

The study of this compound is essential for several reasons:

Analytical Method Development: Reference standards of this compound are necessary for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), used to detect and quantify impurities in Aceclofenac. synzeal.com

Quality Control: The routine analysis of this compound in batches of Aceclofenac ensures that its levels are within acceptable limits, guaranteeing the quality and consistency of the final drug product. synzeal.com

Process Chemistry Understanding: The identification and monitoring of impurities like this compound provide valuable insights into the reaction pathways and potential side reactions that occur during the synthesis of Aceclofenac. This knowledge can be used to optimize manufacturing processes to minimize the formation of such impurities.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxyacetyl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2NO6/c19-12-5-3-6-13(20)18(12)21-14-7-2-1-4-11(14)8-16(24)27-10-17(25)26-9-15(22)23/h1-7,21H,8-10H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDMXAVBMWGEQMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)OCC(=O)OCC(=O)O)NC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746915 | |

| Record name | {[({[2-(2,6-Dichloroanilino)phenyl]acetyl}oxy)acetyl]oxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215709-75-3 | |

| Record name | Acetic aceclofenac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215709753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {[({[2-(2,6-Dichloroanilino)phenyl]acetyl}oxy)acetyl]oxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETIC ACECLOFENAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4I1N4M2NC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Mechanistic Considerations of Acetic Aceclofenac Formation

Directed Synthesis Approaches for Acetic Aceclofenac (B1665411)

The deliberate synthesis of aceclofenac and its derivatives often employs esterification and multi-step routes to build the desired molecular architecture.

Esterification is a fundamental reaction in the synthesis of aceclofenac, which is itself the carboxymethyl ester of diclofenac (B195802). nih.gov The synthesis of aceclofenac analogues and prodrugs frequently utilizes esterification to modify the parent molecule's properties.

A variety of catalytic systems and reagents are employed for these transformations:

DCC Coupling: The synthesis of mutual prodrugs of aceclofenac with antioxidants like menthol, thymol, and vanillin (B372448) has been achieved using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent. nih.gov Similarly, N,N'-dicyclohexylcarbodiimide (DCC) has been used for the conjugation of aceclofenac with L-phenylalanine. nih.gov Steglich esterification, which uses DCC as a coupling reagent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, is another noted method for creating ester prodrugs of NSAIDs. nih.gov

Phosphorus Oxychloride: An ester-based prodrug of aceclofenac was synthesized by condensing it with N-Hydroxymethylsuccinimide in dry pyridine (B92270) with phosphorus oxychloride. pharmascholars.com

Acid Catalysis: Fischer esterification has been used to create a series of aceclofenac derivatives with various aliphatic and aromatic alcohols. researchgate.net

Enzymatic Catalysis: Lipases, such as those from Candida antarctica (Novozym® 435) and porcine pancreas, have been investigated for the esterification of other NSAIDs like ibuprofen (B1674241). researchgate.netcsic.es These biocatalysts offer a green chemistry approach to ester synthesis. researchgate.net Protein engineering and directed evolution are being explored to enhance the enantioselectivity of esterases for producing specific NSAID isomers. frontiersin.org

Phase Transfer Catalysts: The synthesis of aceclofenac tert-butyl ester, an intermediate, can be achieved through the reaction of diclofenac sodium and tert-butyl bromoacetate (B1195939) in the presence of phase-transfer catalysts. googleapis.com

Table 1: Catalytic Systems in the Synthesis of Aceclofenac Analogues

| Catalyst/Reagent System | Reaction Type | Example Application | Reference(s) |

|---|---|---|---|

| Dicyclohexylcarbodiimide (DCC) / 4-Dimethylaminopyridine (DMAP) | Steglich Esterification | Synthesis of NSAID-paracetamol esters. | nih.gov |

| Dicyclohexylcarbodiimide (DCC) | Coupling Reaction | Synthesis of aceclofenac-antioxidant mutual prodrugs. | nih.gov |

| Phosphorus Oxychloride / Pyridine | Condensation | Synthesis of an ester-based prodrug of aceclofenac. | pharmascholars.com |

| Lipases (e.g., Novozym® 435) | Enzymatic Esterification | Esterification of ibuprofen with sorbitol or glycerol. | researchgate.netcsic.es |

| Chiral PPY N-oxides | Dynamic Kinetic Resolution | Synthesis of (S)-naproxen ester. | acs.org |

Creating more complex structures, such as prodrugs designed to enhance specific properties, typically requires multi-step synthetic sequences. For example, the synthesis of an ester-based prodrug of aceclofenac with N-hydroxymethylsuccinimide involved a two-step process. pharmascholars.com The first step was the synthesis of N-hydroxymethylsuccinimide from succinimide (B58015) and formaldehyde, followed by its condensation with aceclofenac. pharmascholars.com

Another multi-step approach involves the synthesis of amino acid conjugates of aceclofenac. For instance, tyrosine and glycine (B1666218) methyl esters were conjugated with aceclofenac using the Schotten-Baumann method to form amide prodrugs. Similarly, a conjugate with L-phenylalanine was synthesized using a conventional coupling method with N,N-dicyclohexylcarbodiimide. nih.gov These multi-step syntheses allow for the creation of novel chemical entities with potentially modified characteristics.

Esterification Reactions and Catalytic Systems for Analogues

Investigation of Acetic Aceclofenac Formation as a Process Impurity

During the synthesis of the active pharmaceutical ingredient (API) aceclofenac, various related substances can be formed as impurities. omchemlabs.in The term "this compound" is not standard nomenclature, but "Dithis compound" is a known process-related impurity, listed in the European Pharmacopoeia as Aceclofenac Impurity H. synzeal.comveeprho.compharmaffiliates.com Its chemical name is [[[[[[[2-[(2,6-Dichlorophenyl)amino]phenyl]acetyl]oxy]acetyl]oxy]acetyl]oxy]acetic acid. synzeal.com

The synthesis of aceclofenac can lead to several impurities, which are essentially side products of the reaction pathways. These impurities are critical to identify and control to ensure the quality of the final drug substance.

Common process-related impurities of aceclofenac that have been synthesized and characterized include:

Impurity A: [2-[(2,6-dichlorophenyl)amino]phenyl]acetic acid (Diclofenac) researchgate.net

Impurity B: Methyl [2-[(2,6-dichlorophenyl) amino] phenyl]acetate (Methyl ester of diclofenac) researchgate.net

Impurity C: Ethyl [2-[(2,6-dichlorophenyl) amino] phenyl]acetate (Ethyl ester of diclofenac) researchgate.net

Impurity D: Methyl [[[2-[(2,6-dichlorophenyl) amino] phenyl] acetyl] oxy]acetate (Methyl ester of aceclofenac) researchgate.net

Impurity E: Ethyl [[[2-[(2,6-dichlorophenyl) amino]phenyl] acetyl] oxy]acetate (Ethyl ester of aceclofenac) researchgate.net

Impurity F: Benzyl [[[2-[(2,6-dichlorophenyl) amino] phenyl] acetyl] oxy] acetate (B1210297) (Benzyl ester of aceclofenac) researchgate.net

Impurity H: Dithis compound synzeal.comveeprho.compharmaffiliates.com

Impurity I: 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one researchgate.net

The formation of these impurities is often a direct result of the reactants and intermediates involved. For instance, the presence of methanol (B129727) as a solvent or reagent can lead to the formation of methyl ester impurities like Impurity D. The most significant impurity is often diclofenac (Impurity A), which can form from the hydrolysis of aceclofenac. ijpsr.com

The profile of impurities in the final aceclofenac product is heavily influenced by the specific synthetic conditions employed. ijpsr.com Careful control over these parameters is essential for minimizing the formation of unwanted side products.

Key factors that affect the impurity profile include:

Reaction Temperature: In the acidolysis of tert-butyl aceclofenac to form aceclofenac, the reaction temperature is a critical parameter that can influence the degree of conversion and the level of impurities. patsnap.com

Solvents: The choice of solvent can impact impurity formation. For example, the use of dimethylformamide (DMF) in some conventional processes can lead to difficulties in the purification of the final product. googleapis.com

Acid Concentration and Type: In processes involving acid hydrolysis or acidolysis, the type and concentration of the acid are crucial. For instance, in the conversion of aceclofenac tert-butyl ester, the strength of the acidolysis can affect the cleavage of not only the desired tert-butyl group but also the ethoxy group, leading to the formation of diclofenac. googleapis.com

Raw Materials and Reagents: The quality of starting materials and the specific reagents used in the synthesis directly impact the final impurity profile. ijpsr.com

Reaction Time: The duration of the reaction can also affect the extent of side reactions and the formation of degradation products. patsnap.com

Research has focused on optimizing these conditions to improve the purity of aceclofenac. For example, a process for refining crude aceclofenac using an organic solvent in which it is insoluble or only slightly soluble has been developed to enhance purity. patsnap.com

Table 2: Key Aceclofenac Impurities and their Formation Context

| Impurity Name | Chemical Name | Context of Formation | Reference(s) |

|---|---|---|---|

| Impurity A | [2-[(2,6-dichlorophenyl)amino]phenyl]acetic acid (Diclofenac) | Major degradation product from hydrolysis of aceclofenac. | researchgate.netijpsr.com |

| Impurity B | Methyl [2-[(2,6-dichlorophenyl) amino] phenyl]acetate | Process-related impurity. | researchgate.net |

| Impurity D | Methyl [[[2-[(2,6-dichlorophenyl) amino] phenyl] acetyl] oxy]acetate | Process-related impurity, potentially from methanol use. | researchgate.net |

| Impurity H | [[[[[[[2-[(2,6-Dichlorophenyl)amino]phenyl]acetyl]oxy]acetyl]oxy]acetyl]oxy]acetic acid (Dithis compound) | Process-related impurity listed in the European Pharmacopoeia. | synzeal.comveeprho.com |

| Impurity I | 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one | Formed by acid cyclization of diclofenac. | researchgate.net |

Advanced Spectroscopic and Structural Characterization Methodologies for Acetic Aceclofenac

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of Acetic Aceclofenac (B1665411). evitachem.comlgcstandards.com By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, allowing for a complete structural map of the molecule. pharmaffiliates.comlgcstandards.com Quantitative NMR (qNMR) spectroscopy can also be employed to determine the assay of the substance with high precision. lgcstandards.comobrnutafaza.hr

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in Acetic Aceclofenac. Analytical data from reference standards are often acquired using a 400 MHz spectrometer with the sample dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). novachem.com.auamazonaws.comlgcstandards.com The resulting spectrum's chemical shifts, signal integrations, and coupling patterns confirm the presence of the dichlorophenylamino-phenyl moiety, the acetyl groups, and the terminal acetic acid group. novachem.com.auamazonaws.com

Key expected signals in the ¹H NMR spectrum are used to confirm the structure. The aromatic protons on the two phenyl rings would appear in the downfield region, typically between 6.5 and 7.5 ppm. The methylene (B1212753) protons (CH₂) from the various acetyl linkers would produce distinct signals in the aliphatic region. A singlet corresponding to the methylene group of the original aceclofenac core is expected, along with signals for the two additional methylene groups introduced in the acetic acid chain. The labile protons, including the N-H from the amine linkage and the O-H from the terminal carboxylic acid, would appear as broad singlets that can be confirmed by D₂O exchange.

Table 1: Representative ¹H NMR Spectral Data for this compound This table is illustrative of expected signals based on the compound's structure.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 12.5 - 13.0 | Broad Singlet | 1H | Carboxylic Acid (-H ) |

| ~ 9.0 - 9.5 | Broad Singlet | 1H | Amine (N-H ) |

| ~ 6.5 - 7.5 | Multiplet | 7H | Aromatic Protons (Ar-H ) |

| ~ 4.8 | Singlet | 2H | -O-CH₂ -C=O |

| ~ 4.7 | Singlet | 2H | -O-CH₂ -COOH |

| ~ 3.8 | Singlet | 2H | Ar-CH₂ -C=O |

Carbon-13 (¹³C) NMR Approaches

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of this compound. pharmaffiliates.compharmaffiliates.com Each unique carbon atom in the molecule produces a distinct signal, allowing for confirmation of the total carbon count and the identification of key functional groups.

The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbons of the ester and carboxylic acid groups, typically in the highly deshielded region of 165-175 ppm. The aromatic carbons of the dichlorophenyl and phenyl rings would generate a series of signals between 110 and 150 ppm. The aliphatic methylene carbons from the acetyl chains would be observed in the more shielded region of the spectrum, generally between 60 and 70 ppm. This technique is vital for confirming the integrity of the carbon backbone. pharmaffiliates.compharmaffiliates.com

Table 2: Representative ¹³C NMR Spectral Data for this compound This table is illustrative of expected signals based on the compound's structure.

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~ 171 | Carbonyl | C =O (Carboxylic Acid) |

| ~ 169 | Carbonyl | C =O (Ester) |

| ~ 168 | Carbonyl | C =O (Ester) |

| ~ 110 - 150 | Aromatic | Aromatic Carbons |

| ~ 65 | Aliphatic | -O-C H₂- |

| ~ 63 | Aliphatic | -O-C H₂- |

| ~ 35 | Aliphatic | Ar-C H₂- |

Two-Dimensional (2D) NMR Experiments for Connectivity Mapping

To unambiguously establish the atomic connectivity within this compound, two-dimensional (2D) NMR experiments are employed. ijpsr.com These advanced techniques correlate signals from different nuclei, providing a detailed blueprint of the molecular structure.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons (¹H-¹H correlations), confirming which protons are adjacent to each other within the spin systems of the aromatic rings and aliphatic chains.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations), allowing for the definitive assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for establishing the connectivity between different functional groups. For instance, HMBC can confirm the link between the carbonyl carbon of an ester and the protons on the adjacent methylene group, thereby piecing together the entire [[[[[2-[(2,6-Dichlorophenyl)amino]phenyl]acetyl]oxy]acetyl]oxy]acetic acid structure. pharmaffiliates.com

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FTIR and Raman techniques, serves as a rapid and reliable method for identifying the functional groups present in this compound and providing a unique "molecular fingerprint" for identification purposes. ijpsr.com

Fourier Transform Infrared (FTIR) spectroscopy is a standard technique used in the quality control and identification of this compound. pharmaffiliates.comevitachem.com The identity of reference materials is often confirmed using Attenuated Total Reflection (ATR) FTIR, where the resulting spectrum's absorption bands are interpreted and matched to the known structural formula. novachem.com.auamazonaws.comamazonaws.comscribd.com

The FTIR spectrum provides direct evidence for the key functional groups within the molecule. A broad absorption band in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretch of the carboxylic acid. Multiple strong C=O stretching vibrations would be prominent around 1700-1780 cm⁻¹, corresponding to the carboxylic acid and two ester groups. Other key signals include the N-H stretch from the secondary amine, C-O stretching from the esters and carboxylic acid, and vibrations associated with the aromatic rings and C-Cl bonds. evitachem.com

Table 3: Characteristic FTIR Absorption Bands for this compound This table is illustrative of expected signals based on the compound's functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 2500 | O-H Stretch (broad) | Carboxylic Acid |

| ~ 3350 | N-H Stretch | Secondary Amine |

| ~ 1760 | C=O Stretch | Ester |

| ~ 1740 | C=O Stretch | Ester |

| ~ 1710 | C=O Stretch | Carboxylic Acid |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1300 - 1000 | C-O Stretch | Ester, Carboxylic Acid |

| 800 - 600 | C-Cl Stretch | Aryl Halide |

Raman Spectroscopy for Solid-State Characterization

Raman spectroscopy is another powerful vibrational technique used for the characterization of pharmaceutical compounds like this compound, particularly in the solid state. ijpsr.com It provides complementary information to FTIR. While FTIR is more sensitive to polar bonds (like C=O and O-H), Raman spectroscopy is often more effective for analyzing non-polar bonds and symmetric vibrations, such as the C=C bonds within the aromatic rings. This makes it a valuable tool for confirming the molecular structure and for studying the solid-state properties, such as polymorphism, of the material. ijpsr.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical tool for determining the molecular weight and elucidating the structure of Aceclofenac through fragmentation analysis. Various MS techniques provide detailed insights into the molecule's composition and behavior under ionization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of Aceclofenac and its fragments. In positive ionization mode, Aceclofenac typically forms a protonated molecule [M+H]⁺. HRMS analysis has determined the accurate mass of this ion to be m/z 354.0294, which corresponds to the molecular formula C₁₆H₁₃Cl₂NO₄. nih.govnih.gov Additionally, a sodium adduct [M+Na]⁺ at m/z 376.0110 is often observed. nih.govdea.gov

This high degree of accuracy is crucial for differentiating between compounds with the same nominal mass but different elemental compositions, thus providing unambiguous identification.

Hyphenated Techniques (e.g., LC-MS, UPLC-QToF-MS)

The coupling of liquid chromatography (LC) with mass spectrometry (MS), particularly techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF-MS), offers enhanced sensitivity and specificity for the analysis of Aceclofenac, even in complex matrices like human plasma. nih.govnih.govjchemrev.com

UPLC/Q-TOF-MS methods have been developed for the simultaneous determination of Aceclofenac and its degradation products or other drugs. tandfonline.comingentaconnect.com In these methods, the instrument is typically operated in the positive electrospray ionization (ESI) mode. ajpaonline.comajpaonline.com The protonated molecule [M+H]⁺ at m/z 354.07 is selected as the precursor ion for fragmentation analysis (MS/MS). ajpaonline.comajpaonline.com

Collision-induced dissociation (CID) of the precursor ion generates a characteristic fragmentation pattern that is used for structural confirmation and quantification. nih.gov A common fragmentation pathway involves the loss of the carboxymethyl group (-CH₂COOH) and subsequent cyclization, leading to the formation of diclofenac (B195802), and then further fragmentation. ajpaonline.comajpaonline.com Key product ions observed in MS/MS spectra include those at m/z 278, 250, and 215. dea.gov The transition from m/z 354.07 to the major product ion at m/z 215.07 is frequently used for quantification in selective reaction monitoring (SRM) mode. tandfonline.comingentaconnect.comajpaonline.com

The fragmentation mechanism involves the initial loss of the ester side chain, followed by the loss of a chloro substituent or other rearrangements. dea.govajpaonline.com For instance, the fragment at m/z 250.05 is identified as [C₆H₃Cl₂NHC₇H₅]⁺, which further fragments to the ion at m/z 215.07, [C₆H₄ClNC₇H₅]⁺, by losing a chlorine atom. ajpaonline.comajpaonline.com

Table 1: Key Mass Spectrometry Data for Aceclofenac

| Technique | Ionization Mode | Precursor Ion (m/z) | Adduct | Major Product Ions (m/z) | Reference |

|---|---|---|---|---|---|

| HRMS | Positive ESI | 354.0294 | [M+H]⁺ | Not Applicable | nih.govnih.gov |

| HRMS | Positive ESI | 376.0110 | [M+Na]⁺ | Not Applicable | nih.govdea.gov |

| UPLC-QToF-MS | Positive ESI | 354.07 | [M+H]⁺ | 278, 250, 215 | dea.govajpaonline.comajpaonline.com |

| LC-MS/MS | Positive ESI | 354.07 | [M+H]⁺ | 215.07 | tandfonline.comingentaconnect.com |

X-ray Diffraction (XRD) for Crystalline Form Analysis

X-ray diffraction (XRD) is an indispensable technique for investigating the solid-state properties of Aceclofenac, providing information about its crystallinity and crystal structure.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is widely used to characterize the crystalline state of bulk Aceclofenac. The PXRD pattern of pure Aceclofenac exhibits a series of sharp, intense peaks, which is characteristic of a highly crystalline material. biotech-asia.orgrjptonline.orgnih.gov These distinct peaks confirm the long-range molecular order within the crystal lattice.

Studies have reported characteristic diffraction peaks for pure Aceclofenac at various 2θ angles. rjptonline.orgnih.govekb.eg The specific positions and intensities of these peaks serve as a fingerprint for identifying the crystalline form of Aceclofenac.

When Aceclofenac is formulated into solid dispersions with polymers or co-crystallized with other molecules, PXRD is used to detect changes in its crystalline state. tjnpr.orgijpsonline.comijpsonline.com A reduction in the intensity and number of characteristic peaks, or their complete disappearance, indicates a transformation from a crystalline to a partially or fully amorphous state. biotech-asia.orgtjnpr.org This amorphization is often pursued to enhance the drug's solubility and dissolution rate. tjnpr.org For instance, in solid dispersions with HPMC or in cocrystals with urea (B33335), the intensity of Aceclofenac's peaks was observed to decrease, signifying reduced crystallinity. tjnpr.orgijpsonline.com

Table 2: Characteristic PXRD Peaks for Crystalline Aceclofenac

| Reported 2θ Angles (°) | Observation | Reference |

|---|---|---|

| 18.8, 19.8, 22.6, 24.8, 26.2 | Intense peaks indicating crystalline state | rjptonline.org |

| 11.56, 15.35, 32.26, 44.11 | Sharp, intense peaks confirming crystalline nature | nih.gov |

| 17.52, 19.43, 22.25, 25.96 | Sharp diffraction peaks | ekb.eg |

Single Crystal X-ray Diffraction (SCXRD) for Definitive Structure (if reported)

While PXRD provides information on the bulk crystalline nature, Single Crystal X-ray Diffraction (SCXRD) offers the definitive three-dimensional arrangement of atoms within the crystal. An analysis of the single-crystal structure of Aceclofenac reveals that the molecule adopts a conformation stabilized by various intramolecular and intermolecular interactions. acs.org

One notable feature is the formation of a rare carboxylic acid catemer synthon (a chain-like arrangement) through O–H···O hydrogen bonds. acs.org This structure is further stabilized by auxiliary C–H···O and Cl···O interactions. acs.org In some cocrystal forms, such as with 1,3-bis(4-pyridyl)propane (4,4′-BPP), the typical intramolecular N–H···O hydrogen bond found in the Aceclofenac molecule can be absent, demonstrating the influence of coformers on the crystal packing. acs.org The Cambridge Structural Database contains detailed crystallographic data for Aceclofenac. nih.gov This detailed structural information is vital for understanding its physicochemical properties and for designing new solid forms with improved characteristics.

Computational Chemistry and Theoretical Modeling of Acetic Aceclofenac

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties that govern the chemical behavior of acetic aceclofenac (B1665411). These methods provide a detailed picture of electron distribution and its implications for reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method to investigate the structural and electronic characteristics of molecules. researchgate.networldscientific.com For aceclofenac, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), have been used to determine its optimized molecular geometry, including bond lengths and angles. researchgate.net These theoretical predictions have shown good agreement with experimental data obtained from X-ray crystallography. researchgate.net

A key aspect of DFT studies is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity. In the case of aceclofenac, the HOMO is often located on the dichlorophenylamine moiety, while the LUMO is centered on the phenyl acetic acid portion, suggesting these as likely sites for electrophilic and nucleophilic interactions, respectively. researchgate.net

DFT calculations also allow for the determination of various global reactivity descriptors that quantify the molecule's chemical behavior.

Table 1: Representative Global Reactivity Descriptors for Acetic Aceclofenac from DFT Calculations

| Descriptor | Typical Value Range | Significance |

| HOMO Energy | ~ -6.2 eV | Indicates the molecule's electron-donating capability. |

| LUMO Energy | ~ -1.8 eV | Indicates the molecule's electron-accepting capability. |

| Energy Gap (ΔE) | ~ 4.4 eV | Correlates with the chemical reactivity and stability of the molecule. researchgate.net |

| Electronegativity (χ) | ~ 4.0 eV | Measures the tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | ~ 2.2 eV | Represents the resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ~ 3.6 eV | Quantifies the electrophilic power of the molecule. |

Note: These values are illustrative and can vary based on the specific computational methods and basis sets employed.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule by mapping its electrostatic potential. researchgate.netdoi.org For aceclofenac, the MEP surface reveals regions of negative potential (typically colored red), which are prone to electrophilic attack. researchgate.netdoi.org These are concentrated around the oxygen atoms of the carbonyl and carboxylic acid groups. researchgate.net Conversely, areas of positive potential (colored blue) indicate regions susceptible to nucleophilic attack, primarily located around the amine and acidic protons. doi.org The MEP analysis provides a three-dimensional representation of reactivity that complements the insights gained from frontier orbital analysis. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of the conformational landscape and intermolecular interactions of this compound. patsnap.comdiva-portal.org By simulating the movements of atoms over time, MD can explore the different shapes (conformers) the molecule can adopt and their relative stabilities. diva-portal.orgdiva-portal.org This is crucial for understanding how aceclofenac interacts with its biological targets, such as the cyclooxygenase (COX) enzymes. patsnap.com MD simulations have been used to study the stability of aceclofenac within the active site of proteins, revealing key hydrogen bonding and hydrophobic interactions. patsnap.comresearchgate.net These simulations are also valuable for investigating the behavior of aceclofenac in different solvent environments, which influences its solubility and crystal growth. acs.org

In Silico Approaches for Predicting Chemical Behavior

Various in silico methods are employed to forecast the chemical and biological behavior of this compound. jocpr.comnih.gov Beyond DFT and MD, these approaches can include molecular docking, which predicts the preferred binding orientation of a molecule to a target protein. patsnap.comnih.gov Docking studies have been instrumental in understanding how aceclofenac and its derivatives bind to COX-1 and COX-2 enzymes, helping to explain its anti-inflammatory activity. researchgate.netdovepress.com Additionally, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can be performed to estimate the pharmacokinetic properties of aceclofenac derivatives, guiding the design of new compounds with improved therapeutic profiles. researchgate.net

Crystal Structure Prediction and Morphology Modeling

Computational techniques play a significant role in predicting the crystal structure and morphology of this compound. acs.orgrsc.org Understanding the crystal packing is vital as different polymorphic forms of a drug can exhibit different physical properties, including solubility and stability. acs.org By combining energy calculations based on DFT with models that account for intermolecular forces, researchers can predict the most likely crystal structures. rsc.org

Furthermore, morphology modeling, often using the attachment energy (AE) model, can predict the shape of crystals grown under various conditions. acs.org The predicted morphology can be compared with experimental observations to understand how solvents and impurities influence crystal habit. acs.org This knowledge is critical for controlling the crystallization process in pharmaceutical manufacturing to ensure consistent product quality. acs.orgresearchgate.net

Solid State Chemistry and Pharmaceutical Co Crystallization Research Involving Aceclofenac Derivatives

Polymorphism and Pseudopolymorphism Investigations

The ability of a solid material to exist in multiple crystalline forms, known as polymorphism, along with its solvated forms, or pseudopolymorphism, is a critical area of study in pharmaceutical sciences. ajol.inforesearchgate.net These different solid-state forms of an active pharmaceutical ingredient (API) can exhibit varied physicochemical properties, including melting point, solubility, and dissolution rate, which can ultimately influence the drug's bioavailability. ajol.infoajpsonline.com For aceclofenac (B1665411), a widely used non-steroidal anti-inflammatory drug (NSAID), research has been conducted to explore the existence and interconversion of its polymorphic and pseudopolymorphic forms. researchgate.net

Controlled Crystallization Techniques from Various Solvents

The morphology and crystalline form of aceclofenac are significantly influenced by the solvent used during crystallization. acs.orgacs.org Studies have shown that aceclofenac crystals with different habits and properties can be obtained by employing various solvents and crystallization conditions. ajpsonline.comresearchgate.net

For instance, recrystallization of aceclofenac from different solvents has led to the isolation of multiple crystal forms. researchgate.net The choice of solvent, ranging in polarity, and the crystallization method, such as cooling or non-cooling techniques, can produce crystals with altered particle sizes and shapes. researchgate.net Research has demonstrated that solvents like ethanol (B145695), acetonitrile (B52724), methyl acetate (B1210297), acetone (B3395972), and n-propanol can regulate the crystal morphology of aceclofenac. acs.orgacs.org For example, quadrangular-shaped crystals have been observed when crystallized from ethanol and acetonitrile, while the lateral aspect of the (101̅) facet is more prominent in crystals grown from methyl acetate, acetone, and n-propanol. acs.orgacs.org Interestingly, pentagonal crystals have been uniquely observed in methanol (B129727). acs.orgacs.org

Furthermore, the processing conditions during crystallization, such as deep freezing, low-temperature cooling, and room temperature cooling, also play a crucial role. ajpsonline.com Studies have indicated that acetone is an effective solvent for deep freezing and low-temperature cooling methods, while ethyl acetate is optimal for room temperature crystallization to achieve higher solubility. ajpsonline.com The manipulation of these parameters allows for the generation of aceclofenac crystals with potentially improved physicochemical characteristics. ajpsonline.com

Table 1: Effect of Solvents on Aceclofenac Crystal Morphology

| Solvent | Crystal Habit/Morphology | Reference |

|---|---|---|

| Ethanol (EAL) | Quadrangular, Hexagonal lamellar, Long petaloid | acs.orgacs.org |

| Acetonitrile (ACE) | Quadrangular, Hexagonal lamellar | acs.orgacs.org |

| Methyl Acetate (MA) | Prominent (101̅) facet, Pentagonal | acs.orgacs.org |

| Acetone (ACT) | Prominent (101̅) facet, Hexagonal lamellar, Long petaloid | acs.orgacs.org |

| n-Propanol (NPL) | Prominent (101̅) facet, Hexagonal lamellar, Rhombic granules | acs.orgacs.org |

| Methanol (MEL) | Pentagonal, Hexagonal lamellar | acs.orgacs.org |

| Ethyl Acetate (EA) | Long petaloid | acs.org |

| n-Butanol (NBL) | Hexagonal lamellar, Rhombic granules | acs.org |

| Isopropanol (ISP) | Hexagonal lamellar | acs.org |

Thermal Analysis (e.g., DSC, TGA) for Phase Transition Studies

Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable tools for characterizing the solid-state properties of pharmaceuticals, including aceclofenac and its derivatives. scielo.brscielo.brsjf.edu These methods provide critical information on melting points, phase transitions, and thermal stability. scielo.brscielo.br

DSC analysis of pure aceclofenac typically reveals a sharp endothermic peak corresponding to its melting point, which has been reported to be around 152-156°C. ajpsonline.comijpsonline.comresearchgate.net This technique is highly sensitive to the presence of different crystalline forms, as polymorphs often exhibit distinct melting temperatures and enthalpies of fusion. researchgate.net For instance, studies have successfully used DSC to differentiate between three crystal forms of aceclofenac isolated through recrystallization. researchgate.net

TGA complements DSC by measuring the change in mass of a sample as a function of temperature. sjf.edu This is particularly useful for identifying pseudopolymorphs, such as hydrates or solvates, by detecting weight loss associated with the removal of solvent molecules upon heating. ajol.info The thermal behavior of aceclofenac, when complexed with metal ions like lanthanum and gadolinium, has also been investigated using TGA and DSC to understand their thermal stability and decomposition pathways. scielo.br The results showed that the thermal stability is dependent on the nature of the metal ion, with the gadolinium complex exhibiting greater stability. scielo.br

In co-crystallization studies, DSC is crucial for confirming the formation of a new crystalline phase. ijpsonline.comnih.gov The DSC thermogram of a co-crystal will typically show a single melting endotherm that is different from the melting points of both the API and the co-former. ijpsonline.com For example, in the case of aceclofenac-urea co-crystals, the melting point of the co-crystal was observed at a lower temperature than that of either aceclofenac or urea (B33335), indicating the formation of a new solid phase. ijpsonline.com

Table 2: Thermal Analysis Data for Aceclofenac and its Co-crystals

| Sample | DSC Peak(s) (°C) | Technique | Reference |

|---|---|---|---|

| Aceclofenac (Pure) | ~152.04 - 155.92 | DSC | ajpsonline.comijpsonline.comresearchgate.net |

| Urea (Co-former) | 134.83, 203.99 | DSC | ijpsonline.com |

| Aceclofenac-Urea Co-crystal (Neat Grinding) | 104.57 | DSC | ijpsonline.com |

| Aceclofenac-Urea Co-crystal (Liquid Assisted Grinding) | 104.12 | DSC | ijpsonline.com |

| Lanthanum-Aceclofenac Complex | - | TGA/DSC | scielo.br |

| Gadolinium-Aceclofenac Complex | - | TGA/DSC | scielo.br |

Co-Crystal Formation and Characterization Strategies

Pharmaceutical co-crystallization has emerged as a significant strategy to modify and enhance the physicochemical properties of APIs, such as solubility and dissolution rate, without altering their chemical structure. rjptonline.orgijpsonline.com This technique involves combining an API with a pharmaceutically acceptable co-former in a specific stoichiometric ratio to form a new crystalline solid. nih.gov Aceclofenac, being a Biopharmaceutics Classification System (BCS) Class II drug with low solubility, has been a prime candidate for co-crystallization research. indiandrugsonline.orgresearchgate.net

Mechanochemical Synthesis Approaches (e.g., Grinding)

Mechanochemical methods, such as neat grinding and liquid-assisted grinding (LAG), are popular, solvent-free, and scalable techniques for preparing co-crystals. nih.govijpsonline.com These methods involve the physical grinding of the API and co-former together, with or without the addition of a small amount of liquid. ijpsonline.com

Neat grinding involves the simple grinding of the two components in a mortar and pestle or a ball mill. nih.gov This method has been successfully used to synthesize co-crystals of aceclofenac with various co-formers, including urea and l-cystine. ijpsonline.comnih.gov

Liquid-assisted grinding (LAG) is a variation where a small amount of a solvent is added to the grinding mixture. ijpsonline.com The solvent acts as a catalyst, facilitating molecular mobility and promoting the formation of the co-crystal structure. ijpsonline.com LAG has been shown to be an effective method for producing aceclofenac co-crystals with co-formers like urea, l-cystine, and dimethyl urea. ijpsonline.comnih.govnih.gov For instance, aceclofenac-urea co-crystals were prepared by grinding the components with a few drops of methanol. ijpsonline.com

Solvent-Assisted Co-Crystallization Methods

Solvent-based methods are also widely employed for co-crystal synthesis. These techniques rely on the differential solubility of the API and co-former in a particular solvent system. nih.gov

The solvent evaporation technique involves dissolving both the API and the co-former in a common solvent and then allowing the solvent to evaporate slowly, leading to the formation of co-crystals. rjptonline.orgnih.gov This method has been utilized to prepare aceclofenac co-crystals with co-formers such as maleic acid and nicotinamide. rjptonline.orgijpsonline.com

Slurry conversion, another solvent-based method, involves suspending the API and co-former in a solvent in which they have limited solubility. nih.govresearchgate.net The mixture is stirred for a period, allowing for the transformation into the more stable co-crystal form. researchgate.net Aceclofenac and paracetamol co-crystals have been prepared using a slurry conversion method with methanol. researchgate.net

Solution co-crystallization is another approach where the API and co-former are dissolved in a solvent, and then co-crystals are induced to precipitate, often by cooling or adding an anti-solvent. ijpsonline.comijpsonline.com

Spectroscopic and Diffraction Analysis of Co-Crystals

Once co-crystals are synthesized, their formation and structure must be confirmed through various analytical techniques. ijpsonline.comnih.gov

Powder X-ray Diffraction (PXRD) is a fundamental technique for characterizing new crystalline forms. ijpsonline.comindiandrugsonline.org The PXRD pattern of a true co-crystal will be unique and distinct from the patterns of the individual components, indicating the formation of a new crystalline lattice. ijpsonline.com This has been a key method in confirming the formation of aceclofenac co-crystals with urea, l-cystine, and salicylic (B10762653) acid. ijpsonline.comnih.govindiandrugsonline.org

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify changes in intermolecular interactions, particularly hydrogen bonding, which are the basis of co-crystal formation. ijpsonline.comijpsonline.com Shifts in the characteristic vibrational frequencies of functional groups, such as the C=O and O-H stretching of the carboxylic acid group in aceclofenac, can confirm the involvement of these groups in new hydrogen bonds within the co-crystal structure. ijpsonline.com For example, in aceclofenac-urea co-crystals, shifts in the C=O and O-H stretching peaks confirmed the formation of hydrogen bonds between aceclofenac and urea. ijpsonline.com

Raman Spectroscopy provides complementary information to FTIR and is also used to probe changes in the solid state. ijpsonline.com It has been used to confirm the formation of new phases in aceclofenac-nicotinamide co-crystals prepared by solvent-mediated techniques. ijpsonline.com

Table 3: Analytical Techniques for Aceclofenac Co-crystal Characterization

| Technique | Information Provided | Example Co-crystal | Reference |

|---|---|---|---|

| Powder X-ray Diffraction (PXRD) | Confirms new crystalline phase | Aceclofenac-Urea, Aceclofenac-l-Cystine, Aceclofenac-Salicylic Acid | ijpsonline.comnih.govindiandrugsonline.org |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies changes in hydrogen bonding | Aceclofenac-Urea, Aceclofenac-l-Cystine | nih.govijpsonline.com |

| Differential Scanning Calorimetry (DSC) | Determines new melting point | Aceclofenac-Urea, Aceclofenac-l-Cystine | ijpsonline.comnih.gov |

| Raman Spectroscopy | Confirms new phase formation | Aceclofenac-Nicotinamide | ijpsonline.com |

Amorphous Solid Dispersions and Their Characterization Methodologies

Amorphous solid dispersions represent a significant strategy for improving the dissolution rates and, consequently, the bioavailability of poorly water-soluble drugs like aceclofenac. ijpsi.orgnih.gov Aceclofenac is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability. ijpsr.comrjptonline.org By dispersing the crystalline drug in a hydrophilic carrier matrix, its physical state can be altered from a highly ordered crystalline form to a higher-energy, disordered amorphous state. nih.govnih.govtjnpr.org This amorphous form exhibits weaker intermolecular bonds compared to its crystalline counterpart, leading to enhanced solubility and faster dissolution. tjnpr.org

The preparation of aceclofenac solid dispersions has been explored using various hydrophilic carriers and manufacturing techniques to enhance its dissolution properties.

Preparation of Amorphous Solid Dispersions

Several methods are employed to prepare amorphous solid dispersions of aceclofenac, each influencing the final product's characteristics.

Solvent Evaporation: This technique involves dissolving both the drug and the carrier in a common solvent, followed by the evaporation of the solvent to form a solid dispersion. researchgate.netbiotech-asia.org For instance, solid dispersions of aceclofenac have been prepared with carriers like crosspovidone using methanol as the solvent. biotech-asia.org Another study utilized this method with polyethylene (B3416737) glycol (PEG) 6000 and polyvinylpyrrolidone (B124986) (PVP). researchgate.net

Kneading Method: In this method, the drug and carrier are mixed with a small amount of a solvent to form a paste, which is then dried and sieved. ijpsi.org This technique was used to prepare solid dispersions of aceclofenac with PEG, urea, and guar (B607891) gum. ijpsi.org

Fusion (Melting) Method: This involves melting the carrier and then incorporating the drug into the molten carrier. The mixture is then cooled and solidified. tandfonline.com This method has been used to prepare aceclofenac solid dispersions with carriers such as urea, mannitol, and PVP.

Freeze-Drying (Lyophilization): This process involves dissolving the drug and carrier in a solvent, freezing the solution, and then removing the solvent by sublimation under vacuum. This technique was used to prepare aceclofenac-HPMC solid dispersions. tjnpr.org

Spray Drying: This method involves spraying a solution of the drug and carrier into a hot air stream, leading to rapid solvent evaporation and the formation of a solid dispersion. researchgate.netresearchgate.net It has been used to prepare aceclofenac solid dispersions with PVP and Gelucire 14/44. researchgate.netresearchgate.net

Centrifugal Spinning: A more recent technique, centrifugal spinning, has been used to produce microfiber-based solid dispersions of aceclofenac with polyvinylpyrrolidone (PVP). nih.gov

Characterization Methodologies

A suite of analytical techniques is employed to characterize the solid-state properties of aceclofenac amorphous solid dispersions and to confirm the transformation from a crystalline to an amorphous state.

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. For aceclofenac, a sharp endothermic peak corresponding to its melting point is observed in its crystalline form. tjnpr.orgscispace.com In amorphous solid dispersions, this peak is often broadened, shifted to a lower temperature, or absent altogether, indicating a decrease in crystallinity and the amorphization of the drug. nih.govbiotech-asia.orgresearchgate.netscispace.com The reduction in the melting enthalpy of the drug in the solid dispersion further confirms its conversion to an amorphous state. biotech-asia.orgtandfonline.comresearchgate.net

Powder X-ray Diffraction (PXRD): PXRD is a critical technique for determining the crystalline or amorphous nature of a solid. Crystalline materials produce a diffraction pattern with sharp, well-defined peaks, whereas amorphous materials result in a diffuse halo with no sharp peaks. rjptonline.org Studies on aceclofenac solid dispersions have consistently shown a transition from the sharp diffraction peaks of the pure drug to a more amorphous pattern in the solid dispersion, confirming the conversion of the crystalline drug to an amorphous form. nih.govrjptonline.orgbiotech-asia.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups in a molecule and to study the interactions between the drug and the carrier in the solid dispersion. rjptonline.orgresearchgate.net In the context of aceclofenac solid dispersions, FT-IR is primarily used to confirm that no chemical interaction or degradation of the drug has occurred during the preparation process. ijpsi.orgnih.govnih.govresearchgate.net The spectra of the solid dispersions typically show the characteristic peaks of both aceclofenac and the carrier, indicating their compatibility. researchgate.net

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology of the solid dispersion particles. biotech-asia.orgresearchgate.net The SEM images of pure aceclofenac typically show its crystalline structure. In contrast, the images of the solid dispersions often reveal a change in particle shape and the disappearance of the crystalline habit, further supporting the amorphization of the drug within the carrier matrix. biotech-asia.orgresearchgate.net

In Vitro Dissolution Studies: These studies are crucial for evaluating the performance of the solid dispersions. The dissolution rate of aceclofenac from the solid dispersions is compared to that of the pure drug under controlled conditions. researchgate.netbiotech-asia.org A significant increase in the dissolution rate is a key indicator of the successful formation of an effective amorphous solid dispersion. ijpsi.orgtjnpr.orgresearchgate.net

Research Findings on Aceclofenac Amorphous Solid Dispersions

Numerous studies have demonstrated the successful enhancement of aceclofenac's dissolution rate through the formation of amorphous solid dispersions with various carriers.

One study investigated the use of PEG-6000 and PVP as carriers, prepared by the solvent evaporation method. The results showed that the dissolution of aceclofenac increased with an increasing proportion of the carrier, with PEG 6000-based solid dispersions showing a greater enhancement in dissolution compared to PVP. researchgate.net Another study using the kneading method with PEG, urea, and guar gum found that urea-containing formulations exhibited the fastest dissolution. ijpsi.org

Research on aceclofenac solid dispersions with Hydroxypropyl Methylcellulose (HPMC) prepared by freeze-drying showed a significant enhancement in both solubility and dissolution rate. tjnpr.org The solid dispersion with a 1:2 drug-to-polymer ratio exhibited a 2.73-fold increase in solubility and achieved almost complete dissolution within 60 minutes. tjnpr.org

Spray-dried solid dispersions of aceclofenac with PVP also showed a significantly higher dissolution rate compared to the pure drug. researchgate.net Similarly, solid dispersions prepared with Gelucire 14/44 by spray drying demonstrated a marked increase in dissolution rate, which was attributed to the wetting effect of the carrier and decreased drug crystallinity. researchgate.net

Centrifugal spinning has been employed to create aceclofenac-loaded polyvinylpyrrolidone (PVP) microfibers. nih.gov These microfiber solid dispersions showed a rapid release of the drug, comparable to electrospun formulations, and the transition from crystalline to amorphous aceclofenac was confirmed by DSC and FT-IR analysis. nih.gov

The tables below summarize the findings from various studies on aceclofenac solid dispersions.

Table 1: Preparation Methods and Carriers for Aceclofenac Solid Dispersions

| Preparation Method | Carrier(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Solvent Evaporation | PEG-6000, PVP | Increased dissolution with higher carrier proportion; PEG 6000 was more effective. | researchgate.net |

| Solvent Evaporation | Crosspovidone | Conversion to amorphous form confirmed by DSC and XRD. | biotech-asia.org |

| Kneading Method | PEG, Urea, Guar Gum | Urea-based dispersions showed the fastest dissolution. | ijpsi.org |

| Fusion Method | Urea, Mannitol, PVP | PVP-containing dispersions showed the highest dissolution rate. | |

| Freeze-Drying | HPMC | 2.73-fold increase in solubility and near-complete dissolution in 60 minutes. | tjnpr.org |

| Spray Drying | PVP | Significant enhancement in dissolution rate. | researchgate.net |

| Spray Drying | Gelucire 14/44 | Marked increase in dissolution attributed to wetting and reduced crystallinity. | researchgate.net |

Table 2: Characterization of Aceclofenac Amorphous Solid Dispersions

| Characterization Technique | Observation | Implication | Reference(s) |

|---|---|---|---|

| Differential Scanning Calorimetry (DSC) | Broadened or absent endothermic peak of the drug. | Conversion from crystalline to amorphous state; reduced crystallinity. | nih.govtjnpr.orgbiotech-asia.orgscispace.com |

| Powder X-ray Diffraction (PXRD) | Disappearance of sharp diffraction peaks of the drug. | Loss of crystalline structure; amorphization. | nih.govrjptonline.orgbiotech-asia.org |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Presence of characteristic peaks of both drug and carrier without significant shifts. | Absence of chemical interaction between drug and carrier. | ijpsi.orgnih.govnih.govresearchgate.net |

| Scanning Electron Microscopy (SEM) | Altered surface morphology; disappearance of crystalline habit. | Physical evidence of amorphization. | biotech-asia.orgresearchgate.net |

Advanced Analytical Methodologies for Detection and Quantification of Acetic Aceclofenac

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Aceclofenac (B1665411) and Diclofenac (B195802), offering high resolution and sensitivity. journalcra.comrjptonline.orgnih.gov

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the simultaneous estimation of Aceclofenac and Diclofenac. rjptonline.orgsphinxsai.com Optimization of these methods involves a systematic approach to select the appropriate stationary phase, mobile phase composition, pH, and flow rate to achieve efficient separation.

Stationary Phase: C18 columns are frequently employed due to their hydrophobicity, which provides excellent retention and separation for Aceclofenac and Diclofenac. rjptonline.orgnih.gov For instance, a Kromasil C18 (150x4.6 mm, 5µ) column has been successfully used. rjptonline.org

Mobile Phase: A mixture of an aqueous buffer and an organic solvent is typically used. A common mobile phase consists of a phosphate (B84403) buffer and acetonitrile (B52724). rjptonline.orgscholarsresearchlibrary.com The ratio is optimized to achieve good resolution and reasonable run times. One method utilized a mobile phase of 0.05M potassium dihydrogen phosphate and acetonitrile in a 40:60 v/v ratio. rjptonline.org Another used a mixture of methanol (B129727) and water (65:35 v/v). ajptr.com

Flow Rate and Detection: A flow rate of 1.0 mL/min is common, providing a balance between analysis time and separation efficiency. rjptonline.orgajptr.com UV detection is typically set at a wavelength where both compounds show significant absorbance, such as 275 nm or 263 nm. rjptonline.orgajptr.com

A study successfully separated Paracetamol, Aceclofenac, and Diclofenac with retention times of 2.36 min, 3.23 min, and 6.38 min, respectively, using a C18 column and a phosphate buffer/acetonitrile mobile phase. rjptonline.org

Table 1: Example of Optimized RP-HPLC Conditions

| Parameter | Condition |

| Instrument | Shimadzu HPLC with PDA Detector |

| Column | Kromasil C18 (150mm x 4.6mm, 5µm) |

| Mobile Phase | 0.05M Potassium Dihydrogen Phosphate : Acetonitrile (40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 275 nm |

| Retention Time (Aceclofenac) | 3.23 min |

| Retention Time (Diclofenac) | 6.38 min |

Data sourced from a study on the simultaneous estimation of Paracetamol and Aceclofenac, separating Diclofenac. rjptonline.org

Stability-indicating analytical methods are crucial to demonstrate that the analytical procedure can accurately measure the drug substance in the presence of its degradation products, impurities, or excipients. nih.govnih.gov For Aceclofenac, this means the method must be able to separate it from Diclofenac and other potential degradants formed under stress conditions like acid/base hydrolysis, oxidation, and photolysis. ajptr.comscispace.com

Forced degradation studies are performed as per International Council for Harmonisation (ICH) guidelines to produce these degradation products. nih.govscispace.com One such study showed that Aceclofenac degraded significantly under acidic (32.68%) and alkaline (15.05%) conditions, with the developed HPLC method able to resolve the parent drug from the degradants. ajptr.com The specificity of these methods is confirmed by peak purity analysis using a Photodiode Array (PDA) detector, ensuring that the chromatographic peak of the analyte is spectrally homogeneous and not co-eluting with any impurities. ijrpc.com

Reversed-Phase HPLC (RP-HPLC) Optimization

Ultra-Performance Liquid Chromatography (UPLC) Methodologies

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including faster analysis times, better resolution, and lower solvent consumption. This is achieved by using columns with smaller particle sizes (typically <2 µm). indexcopernicus.comnih.gov

A UPLC method was developed for the synchronous determination of Aceclofenac and its degradation product, Diclofenac. nih.gov This method utilized an Inertsil C-18 column (50 × 2.1 mm, 1.7 μm particle size) with an isocratic mobile phase of 20 mM ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (42:58 v/v) at a flow rate of 0.25 mL/min. nih.gov The short retention times achieved—4.00 min for Aceclofenac and 5.24 min for Diclofenac—demonstrate the high efficiency of UPLC systems. nih.gov

Another UPLC-MS/MS method achieved even faster run times, with a total run time of just 1 minute, using a UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) and a mobile phase of acetonitrile, water, and formic acid (80:20:0.5, v/v/v). indexcopernicus.comjournaljpri.com

Chromatographic Detection Systems (e.g., UV, PDA, MS Detectors)

The choice of detector is critical for sensitivity and specificity in chromatographic analysis.

UV/Vis and Photodiode Array (PDA) Detectors: UV/Vis detectors are the most common detectors used in HPLC for quantitative analysis of Aceclofenac and Diclofenac. rjptonline.orgajpaonline.com They are simple, robust, and provide good sensitivity for chromophoric compounds. Detection is often performed at wavelengths between 265 nm and 275 nm. rjptonline.orgnih.gov A PDA detector offers the advantage of acquiring the entire UV spectrum at each point in the chromatogram. This capability is invaluable for assessing peak purity and for identifying compounds based on their UV spectra, which is essential for stability-indicating methods. ijrpc.comejbps.com

Mass Spectrometry (MS) Detectors: When coupled with LC (LC-MS), mass spectrometry provides unparalleled specificity and sensitivity. indexcopernicus.comdea.gov It can identify compounds based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragmentation transitions of a precursor ion to a product ion. For instance, in a UPLC-MS/MS method, Aceclofenac was monitored using the transition [M+H]+ 354.23 → 250.09 m/z, while Diclofenac was monitored at 296.13 → 250.1 m/z. indexcopernicus.comjournaljpri.com This high degree of specificity makes LC-MS the gold standard for impurity identification and trace-level quantification. tandfonline.com

Spectrophotometric Approaches for Quantitative Analysis (e.g., UV-Vis Spectroscopy)

UV-Vis spectrophotometry offers a simpler, cost-effective alternative to chromatography for the quantitative analysis of drugs, though it is often less specific. nih.govresearchgate.net When analyzing Aceclofenac in the presence of its degradation product Diclofenac, simple spectrophotometry is challenging due to overlapping spectra. nih.gov

To overcome this, derivative spectrophotometry methods have been developed. A third-derivative (D3) spectrophotometric method allows for the determination of intact Aceclofenac by measuring the absorbance at 283 nm, a point where Diclofenac does not interfere. nih.gov Another approach is the ratio-spectra first-derivative (RSD1) method, which can determine both Aceclofenac and Diclofenac simultaneously by making measurements at 252 nm and 248 nm, respectively. nih.gov These methods have shown linearity in the range of 4-32 µg/mL for both compounds. nih.gov

Table 2: Comparison of Spectrophotometric Methods for Aceclofenac and Diclofenac

| Method | Analyte | Wavelength (nm) | Linearity Range (µg/mL) | Mean Accuracy (%) |

| Third-Derivative (D3) | Aceclofenac | 283 | 4-24 | 100.05 ± 0.88 |

| Ratio-Spectra First-Derivative (RSD1) | Aceclofenac | 252 | 4-32 | 99.81 ± 0.84 |

| Ratio-Spectra First-Derivative (RSD1) | Diclofenac | 248 | 4-32 | 100.19 ± 0.72 |

Data sourced from a study on stability-indicating spectrophotometric methods. nih.gov

Validation Parameters in Analytical Method Development

All analytical methods intended for pharmaceutical quality control must be validated according to ICH Q2(R1) guidelines to ensure they are reliable and suitable for their intended purpose. indexcopernicus.comjournalcra.comrjptonline.org The key validation parameters include:

Specificity: The ability to unequivocally assess the analyte in the presence of other components such as impurities, degradants, or matrix components. This is demonstrated by the absence of interference at the analyte's retention time and confirmed by peak purity analysis. ijrpc.comorientjchem.org

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. For an RP-HPLC method, linearity for Aceclofenac was established over a range of 5.0 to 15.0 µg/mL with a correlation coefficient (r²) of 1.0. rjptonline.org A UPLC method showed excellent linearity over a much wider range of 20–3000 ng/mL for both Aceclofenac and Diclofenac. indexcopernicus.comjournaljpri.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Results are expressed as the Relative Standard Deviation (%RSD), which should typically be less than 2%. ajptr.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of analyte is spiked into a sample matrix. Recoveries are typically expected to be within 98-102%. rjptonline.org

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate, column temperature). This provides an indication of its reliability during normal usage. rjptonline.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be determined with acceptable precision and accuracy. For an RP-HPLC method, the LOQ for Aceclofenac was found to be 0.06 µg/mL. rjptonline.org Highly sensitive UPLC-MS/MS methods can achieve much lower LOQs. tandfonline.com

Molecular Interactions and Chemical Transformation Studies of Acetic Aceclofenac

Investigation of Interactions with Coformers and Excipients at the Molecular Level

The interaction of aceclofenac (B1665411) with other molecules, such as co-formers and excipients, is crucial in the formulation and stability of the final product. These interactions are primarily governed by hydrogen bonding and other intermolecular forces.

Hydrogen Bonding Networks

Hydrogen bonding plays a fundamental role in the structure and properties of aceclofenac-containing systems. Aceclofenac itself possesses two hydrogen bond donors and five hydrogen bond acceptors, making it capable of forming extensive hydrogen bond networks. rjptonline.org

Studies have shown that co-formers like urea (B33335), which have amide groups, can interact with the carboxylic, pyridine (B92270), hydroxyl, and amide groups of active pharmaceutical ingredients to form hydrogen bonds. semanticscholar.org In the case of aceclofenac, co-crystals formed with urea have been reported. semanticscholar.org The formation of these hydrogen bonds can lead to changes in the physicochemical properties of the drug, such as solubility and dissolution rate.

Computational studies, such as the supramolecular synthon approach and grid scan calculations, have been employed to predict the likelihood of hydrogen bond formation between aceclofenac and various co-formers. rjptonline.org For instance, maleic acid was identified as a promising co-former due to its ability to form three hydrogen bonds with aceclofenac, indicating favorable interactions and a high binding affinity. rjptonline.org The interaction between the N atom in a co-former and the carboxylic group of an acid like aceclofenac can form N-H···O and N···H-O hydrogen bonds, which are key to co-crystal design.

Furthermore, in the context of drug delivery systems, the interaction between aceclofenac and polymers is of significant interest. For example, in nanoemulsion formulations designed for skin permeation, Fourier-transform infrared spectroscopy (FTIR) has indicated that the nanoemulsion breaks the hydrogen bond network at the surface of ceramides (B1148491) in the stratum corneum. ingentaconnect.comnih.govingentaconnect.com Similarly, interpenetrating polymer networks of carboxymethyl tamarind gum and chitosan (B1678972) for sustained delivery of aceclofenac show evidence of hydrogen bonding between the two polymers. jrespharm.com

It is important to note that interactions are not always beneficial. An interaction was observed between aceclofenac and magnesium stearate, a common lubricant in tablet formulations. ijpsr.com

Intermolecular Forces Analysis

The process of hydrotropic solubilization, which enhances the aqueous solubility of poorly water-soluble drugs like aceclofenac, involves cooperative intermolecular interactions with a variety of balancing molecular forces. brieflands.comnih.gov This is not a specific complexation event but rather a collective effect of these forces.

In co-crystal formation, the interaction between the active pharmaceutical ingredient (API) and the co-former is a result of non-ionic and non-covalent bonds, including hydrogen bonds, π-π interactions, and van der Waals forces. semanticscholar.org The selection of a suitable co-former is a critical step in co-crystallization. rjptonline.org

The stability of solid dispersions of aceclofenac with various polymers can be influenced by the potential for intermolecular forces between the drug and the carrier. researchgate.net While some studies on solid dispersions of aceclofenac with carriers like lactose, corn starch, and microcrystalline cellulose (B213188) have indicated an absence of strong interactions, the conversion of the drug from a crystalline to an amorphous form was observed, which can enhance dissolution. researchgate.net

Degradation Pathways and Chemical Stability under Stress Conditions

Aceclofenac is susceptible to degradation under various stress conditions, which can impact its efficacy and safety. Understanding these degradation pathways is essential for developing stable pharmaceutical formulations.

Hydrolytic Degradation Mechanisms

Aceclofenac is particularly labile to hydrolytic degradation, meaning it readily breaks down in the presence of water, especially under acidic and alkaline conditions. derpharmachemica.comoup.comresearchgate.netresearchgate.net The primary degradation product formed through hydrolysis is diclofenac (B195802). ijpsr.comoup.comresearchgate.net

Under acidic conditions, such as refluxing in 0.1N HCl, a significant portion of aceclofenac degrades. oup.com One study reported that about 16-17% of the drug remained after 8 hours, with the formation of four major degradation products. oup.com Another study found that aceclofenac degraded by as much as 32.68% under acidic conditions. ajptr.com

In alkaline conditions, the degradation is even more pronounced. oup.com Studies using 0.01N NaOH have shown almost complete degradation of the drug. oup.com The degradation in alkaline media also leads to the formation of multiple products, with diclofenac being a major component. oup.comasianpubs.org One study identified three degradation products under basic stress conditions. asianpubs.org

Neutral hydrolysis also leads to the decomposition of aceclofenac. oup.comresearchgate.net The rate of hydrolytic degradation is influenced by factors such as pH and temperature. mdpi.com The ester linkage in the aceclofenac molecule is susceptible to hydrolysis, leading to the formation of diclofenac and glycolic acid. nih.gov

| Stress Condition | Observation | Major Degradation Product(s) | Reference |

|---|---|---|---|

| Acid Hydrolysis (0.1N HCl) | Significant degradation (e.g., 32.68% degraded) | Diclofenac and other minor products | oup.comajptr.com |

| Alkaline Hydrolysis (0.01N NaOH) | Almost complete degradation | Diclofenac and other minor products | oup.com |

| Neutral Hydrolysis | Decomposition occurs | Diclofenac | oup.comresearchgate.net |

| Oxidative Stress (e.g., H2O2) | Generally stable, though some studies show lability | Not consistently reported | oup.comresearchgate.netasianpubs.org |

| Photolytic Stress (in solution) | Decomposition occurs | Not specified | oup.comresearchgate.net |

| Thermal Stress (>80°C) | Significant degradation at higher temperatures (e.g., 105°C) | Diclofenac | derpharmachemica.comresearchgate.net |

Oxidative and Photolytic Transformation Studies

The stability of aceclofenac under oxidative and photolytic stress has been investigated, with somewhat varied results. Several studies suggest that aceclofenac is stable to oxidative stress. oup.comresearchgate.netasianpubs.org For instance, no significant degradation was observed even after exposure to 3% H2O2 for 24 hours. oup.com However, other research indicates that aceclofenac is labile under oxidative stress. derpharmachemica.comresearchgate.net

Regarding photolytic stability, aceclofenac is generally considered stable in its solid form. oup.comresearchgate.net However, when in solution, it is susceptible to degradation upon exposure to light. oup.comresearchgate.net

Thermal stress also plays a role in the degradation of aceclofenac. The drug is reported to be stable at or below 80°C. derpharmachemica.comresearchgate.net However, at higher temperatures, such as 105°C, significant degradation occurs, with one study reporting a 60.7% degradation of the drug. derpharmachemica.com

Metal Complexation Research Involving Aceclofenac and Analogues

Research has explored the complexation of aceclofenac with various metal ions, which can alter its properties. Complexation with zinc, for example, has been shown to produce a zinc-aceclofenac complex that may have comparable anti-inflammatory activity to the parent drug but with potentially fewer gastrointestinal side effects. nih.govscielo.br The hypothesis is that the coordination of the carboxyl group of aceclofenac to the zinc ion masks this functional group, which is associated with gastric irritation. nih.gov

Prodrug Design Principles and Mutual Prodrug Research from Aceclofenac Analogues